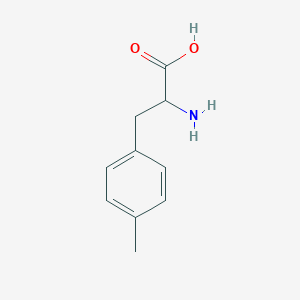

H-DL-Phe(4-Me)-OH

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLHSFUMICQIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4599-47-7 | |

| Record name | 2-Amino-3-p-tolyl-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Functional Significance of 4-Methylphenylalanine in Peptide and Protein Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylphenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and protein engineering. Its unique structural properties, conferred by the addition of a methyl group to the phenyl ring of phenylalanine, allow for the strategic modification of peptides and proteins to enhance their therapeutic potential. This technical guide provides an in-depth exploration of the function of 4-methylphenylalanine, detailing its impact on peptide structure and function, its synthesis and incorporation into polypeptide chains, and its applications in modulating biological signaling pathways.

Introduction

The introduction of unnatural amino acids into peptides and proteins is a powerful strategy for augmenting their biological activity, stability, and pharmacokinetic profiles.[1] 4-Methylphenylalanine, a derivative of the aromatic amino acid phenylalanine, serves as a valuable tool in this endeavor. The methyl group at the para position of the phenyl ring imparts distinct physicochemical properties that can be exploited to fine-tune the characteristics of bioactive peptides.[2] This guide will elucidate the multifaceted functions of 4-methylphenylalanine, providing researchers and drug developers with a comprehensive understanding of its utility.

Physicochemical Properties and their Impact on Peptide Structure

The primary function of incorporating 4-methylphenylalanine into a peptide sequence is to modulate its structural and biophysical properties. The methyl group introduces steric bulk and increases the hydrophobicity of the amino acid side chain, which can have profound effects on the overall conformation and stability of the peptide.

Hydrophobicity and Conformational Stability

The addition of a methyl group to the phenyl ring enhances the non-polar nature of the side chain, thereby increasing the hydrophobicity of the modified peptide.[2] This increased hydrophobicity can promote more favorable interactions with hydrophobic pockets in target receptors or enzymes, potentially leading to enhanced binding affinity and biological activity. Furthermore, the steric hindrance introduced by the methyl group can restrict the conformational freedom of the peptide backbone, leading to a more defined and stable three-dimensional structure.[2] This conformational rigidity can be advantageous in pre-organizing the peptide into its bioactive conformation, thus reducing the entropic penalty upon binding to its target.

Synthesis and Incorporation of 4-Methylphenylalanine

The utility of 4-methylphenylalanine in research and drug development is contingent on its efficient synthesis and incorporation into peptide chains.

Synthesis of 4-Methyl-L-phenylalanine

While various methods for the synthesis of phenylalanine analogs have been developed, a common approach involves the modification of commercially available precursors. One illustrative synthetic route is the palladium-catalyzed hydroformylation of N-Boc-4-iodo-L-phenylalanine methyl ester, followed by reduction.[3]

Experimental Protocol: Synthesis of 4-Hydroxymethyl-L-phenylalanine (a related precursor) [3]

-

Hydroformylation: The methyl ester of N-Boc-4-iodo-L-phenylalanine is subjected to a palladium-catalyzed hydroformylation reaction. This step introduces a formyl group at the 4-position of the phenyl ring.

-

Reduction: The resulting aldehyde is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.

-

Deprotection: Standard deprotection procedures are employed to remove the N-Boc and methyl ester protecting groups, yielding the final 4-hydroxymethyl-L-phenylalanine product.

A similar strategy can be adapted for the synthesis of 4-methyl-L-phenylalanine, potentially starting from a different halogenated phenylalanine precursor and employing a suitable methylating agent.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 4-methylphenylalanine into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.[4][5][6]

Experimental Protocol: General Fmoc/tBu Solid-Phase Peptide Synthesis [4][5][6]

-

Resin Preparation: A suitable resin (e.g., Wang resin for C-terminal acids) is swelled in a solvent such as N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, protected with an Fmoc group on the α-amino group and a suitable side-chain protecting group (if necessary), is coupled to the resin using a coupling agent (e.g., HBTU/HOBt/DIEA).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine (B6355638) in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Coupling of Subsequent Amino Acids: The next Fmoc-protected amino acid (in this case, Fmoc-4-methyl-L-phenylalanine-OH) is activated and coupled to the deprotected N-terminus of the growing peptide chain.

-

Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

dot

Functional Applications in Drug Discovery and Protein Engineering

The unique properties of 4-methylphenylalanine make it a valuable tool for modifying bioactive peptides and proteins to improve their therapeutic potential.

Modulation of Receptor Binding and Activity

The incorporation of 4-methylphenylalanine can significantly alter the binding affinity and functional activity of peptides at their target receptors. For instance, in the context of G protein-coupled receptors (GPCRs), the increased hydrophobicity of a peptide analog containing 4-methylphenylalanine can lead to enhanced interactions with the transmembrane domains of the receptor, potentially modulating signaling outcomes.[7][8]

Table 1: Illustrative Quantitative Data on Modified Peptides

| Peptide Analog | Target Receptor | Assay | IC50 / Ki (nM) | Reference |

| Phenylalanine-containing peptide | Angiotensin II Receptor | Binding Assay | 10-100 (example range) | [9] |

| 4-Methylphenylalanine-modified peptide | (Hypothetical) | Binding Assay | (Expected to vary) | N/A |

Note: Specific quantitative data for peptides containing 4-methylphenylalanine is often proprietary or context-dependent. The table illustrates the type of data generated in such studies.

Targeting Protein-Protein Interactions: Pin1 Inhibition

4-Methylphenylalanine can be used as a building block in the synthesis of small molecules designed to inhibit protein-protein interactions. One notable target is the peptidyl-prolyl cis-trans isomerase Pin1, which is overexpressed in many cancers and plays a crucial role in cell cycle progression and oncogenic signaling.[10][11][12] The development of Pin1 inhibitors is a promising strategy for cancer therapy.

dot

Experimental Protocol: General Biochemical Assay for Pin1 Inhibition

-

Reagents: Recombinant Pin1 enzyme, a fluorescently labeled substrate peptide containing a phosphorylated Ser/Thr-Pro motif, and the test compound (e.g., a derivative synthesized using 4-methylphenylalanine).

-

Assay Setup: The assay is performed in a microplate format. The test compound is serially diluted and incubated with the Pin1 enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the fluorescent substrate.

-

Measurement: The cis-trans isomerization of the substrate by Pin1 leads to a change in fluorescence. The reaction kinetics are monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated for each concentration of the test compound. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Conclusion

4-Methylphenylalanine is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its incorporation into peptides can enhance their hydrophobicity, conformational stability, and biological activity. Furthermore, it serves as a key building block for the synthesis of small molecule inhibitors of important therapeutic targets such as Pin1. The detailed methodologies for its synthesis and incorporation, coupled with a deeper understanding of its functional consequences, will continue to drive the development of novel and more effective peptide-based therapeutics and chemical probes.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. researchgate.net [researchgate.net]

- 7. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

An In-Depth Technical Guide to H-DL-Phe(4-Me)-OH (CAS: 4599-47-7) for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Phe(4-Me)-OH, chemically known as 4-Methyl-DL-phenylalanine, is a non-proteinogenic amino acid that serves as a critical building block in the design and synthesis of novel peptides and peptidomimetics. Its unique structural feature, a methyl group at the para position of the phenyl ring, imparts valuable physicochemical properties to peptide-based drug candidates, including enhanced metabolic stability and increased hydrophobicity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a generalized synthesis protocol, its applications in drug discovery with a focus on peptide modification, and an illustrative experimental workflow for its incorporation into therapeutic peptides.

Introduction

The field of peptide therapeutics is undergoing a renaissance, driven by the high specificity and potency of peptides as drug candidates. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The incorporation of non-canonical amino acids, such as this compound, is a key strategy to overcome these limitations. The methyl group on the phenyl ring of 4-Methyl-DL-phenylalanine enhances the hydrophobicity of the amino acid side chain, which can lead to improved peptide-protein interactions and cellular permeability. Furthermore, as a non-natural amino acid, it can confer resistance to enzymatic degradation by proteases.[1] This guide will delve into the technical aspects of utilizing this compound in a research and drug development context.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4599-47-7 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [3] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [4] |

| Synonyms | 4-Methyl-DL-phenylalanine, p-Methyl-DL-phenylalanine | [2] |

Synthesis of this compound

Experimental Protocol: Generalized Synthesis

Materials:

-

4-Methylphenylacetaldehyde

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Ethanol

Procedure:

-

Strecker Amino Acid Synthesis (Step 1: Aminonitrile Formation):

-

In a well-ventilated fume hood, dissolve 4-methylphenylacetaldehyde in ethanol.

-

Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide.

-

Stir the reaction mixture at room temperature for several hours to form the corresponding α-aminonitrile.

-

-

Hydrolysis (Step 2: Conversion to Amino Acid):

-

Carefully add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

-

Isolation and Purification:

-

Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified 4-Methyl-DL-phenylalanine.

-

Note: This is a generalized protocol and requires optimization and adaptation based on laboratory conditions and safety protocols. The handling of sodium cyanide and other hazardous materials requires strict safety precautions.

Applications in Drug Discovery and Peptide Synthesis

The primary application of this compound lies in its incorporation into peptide sequences to enhance their therapeutic properties. As a non-canonical amino acid, it can be used in solid-phase peptide synthesis (SPPS) to create peptides with improved characteristics.

Enhancing Metabolic Stability

Peptides composed of natural L-amino acids are susceptible to degradation by proteases. The introduction of D-amino acids or other non-natural amino acids like 4-Methyl-DL-phenylalanine can render the peptide bonds more resistant to enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.[1]

Modulating Pharmacokinetic Properties

The methyl group on the phenyl ring increases the hydrophobicity of the amino acid side chain.[2] This can influence the peptide's overall lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can be strategically employed to improve membrane permeability and bioavailability.

Structure-Activity Relationship (SAR) Studies

In drug design, systematic modifications of a lead peptide are performed to understand the relationship between its structure and biological activity. This compound serves as a valuable tool in these SAR studies to probe the steric and hydrophobic requirements of the peptide's binding site on its biological target.[4]

Experimental Protocol: Incorporation into a Peptide via SPPS

The following is a generalized protocol for the incorporation of Fmoc-protected 4-Methyl-DL-phenylalanine into a peptide using solid-phase peptide synthesis.

Materials:

-

Fmoc-protected this compound

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) in DMF (20%)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Dissolve Fmoc-DL-Phe(4-Me)-OH, HBTU, and DIPEA in DMF.

-

Add the activation mixture to the deprotected resin and agitate to facilitate coupling.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Biological Roles and Mechanisms of Action

While specific signaling pathways directly modulated by this compound are not well-documented, its incorporation into bioactive peptides can influence their interaction with various cellular targets. For instance, in the context of G-protein coupled receptor (GPCR) ligands, the enhanced hydrophobicity of a 4-methylphenylalanine-containing peptide could lead to stronger binding within the hydrophobic pockets of the receptor, potentially altering downstream signaling.

The general mechanism by which phenylalanine and its derivatives exert their effects is often through their role as precursors to neurotransmitters or as modulators of amino acid transport and metabolism. However, the primary utility of this compound in drug discovery is as a structural component to improve the pharmacological properties of a parent peptide.

Conclusion

This compound (CAS: 4599-47-7) is a valuable synthetic amino acid for researchers and drug development professionals. Its incorporation into peptides can significantly improve their metabolic stability and modulate their pharmacokinetic profiles. While detailed biological studies on the free amino acid are limited, its utility as a building block in the creation of more robust and effective peptide-based therapeutics is well-recognized. The generalized protocols and workflows presented in this guide provide a foundation for the practical application of this compound in a laboratory setting. Further research into the specific biological effects of peptides containing this moiety will continue to expand its role in modern drug discovery.

References

physical and chemical properties of H-DL-Phe(4-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe(4-Me)-OH, also known as DL-4-Methylphenylalanine, is a non-canonical, racemic amino acid that serves as a crucial building block in various scientific applications. As a derivative of phenylalanine, it features a methyl group at the para position of the phenyl ring. This modification imparts unique steric and hydrophobic properties, making it a valuable component in peptide synthesis, drug discovery, and protein engineering. Its incorporation into peptides can influence their conformation, stability, and biological activity. This guide provides an in-depth overview of the physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis, purification, and analysis.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are a combination of experimentally derived data for closely related compounds and computationally predicted values.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| CAS Number | 4599-47-7 | [1] |

| Appearance | Solid | |

| Solubility | Sparingly soluble in water (0.014 g/L for the L-isomer at 25°C).[2] Soluble in aqueous solutions with pH adjustment. | [2] |

| XLogP3 | -1.2 | [1] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on standard procedures for similar amino acids and may require optimization for specific laboratory conditions.

Synthesis of this compound

A common route for the synthesis of α-amino acids is the Strecker synthesis. The following is a generalized workflow.

Caption: Generalized Strecker synthesis of this compound.

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, 4-methylbenzaldehyde is dissolved in an aqueous solution of ammonium chloride.

-

Nitrile Formation: A solution of sodium cyanide is added dropwise to the mixture while maintaining a controlled temperature. The reaction is stirred for several hours to form the intermediate α-aminonitrile.

-

Hydrolysis: The α-aminonitrile is then subjected to strong acid hydrolysis, typically by refluxing with concentrated hydrochloric acid. This step converts the nitrile group to a carboxylic acid.

-

Isolation: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to induce precipitation. The crude this compound is then collected by filtration.

Purification by Recrystallization

Recrystallization is a standard method for purifying crude amino acids.

Caption: General workflow for the purification of this compound.

Methodology:

-

Dissolution: The crude this compound is dissolved in a minimal amount of a suitable hot solvent, such as a water-ethanol mixture.[4]

-

Filtration: The hot solution is filtered to remove any insoluble impurities.

-

Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

Caption: Workflow for ¹H-NMR analysis of this compound.

Protocol:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), in an NMR tube.[5][6]

-

Data Acquisition: The ¹H NMR spectrum is acquired on an NMR spectrometer.

-

Data Analysis: The resulting spectrum is processed and analyzed to identify the characteristic peaks corresponding to the protons in the molecule. The chemical shifts, integration values, and splitting patterns are used to confirm the structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[7][8]

-

Data Acquisition: The FTIR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands of the amino group (-NH₂), the carboxylic acid group (-COOH), and the aromatic ring.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol:

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI).[9][10]

-

Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion peak. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight. The fragmentation pattern provides further structural information.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in specific cellular signaling pathways. As a non-canonical amino acid, its primary role in research and drug development is often as a structural component to modify the properties of peptides and other molecules. Studies on alpha-methylphenylalanine, a related compound, have explored its effects on amino acid uptake and protein synthesis, but these do not delineate a specific signaling cascade.[11] Further research is needed to elucidate any direct biological signaling roles of this compound.

Conclusion

This compound is a valuable synthetic amino acid with applications in various fields of chemical and biological research. This guide provides a foundational understanding of its core properties and generalized protocols for its handling and analysis. Researchers and drug development professionals can use this information as a starting point for their investigations, with the understanding that specific experimental conditions may require further optimization.

References

- 1. 4-Methylphenylalanine | C10H13NO2 | CID 409319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-L-phenylalanine, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. 4-Methyl-D-phenylalanine | C10H13NO2 | CID 7015862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 9. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: H-DL-Phe(4-Me)-OH (4-Methyl-DL-phenylalanine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of H-DL-Phe(4-Me)-OH, a non-canonical amino acid derivative of phenylalanine. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

Core Compound Data

This compound, also known as 4-Methyl-DL-phenylalanine, is a derivative of the essential amino acid phenylalanine, featuring a methyl group substitution at the para position of the phenyl ring. This modification imparts unique steric and electronic properties, making it a valuable building block in the design of novel peptides and therapeutic agents.[1]

Physicochemical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3][4] |

| Molecular Weight | 179.22 g/mol | [2][3] |

| CAS Number | 4599-47-7 | [3] |

| Appearance | White to off-white solid/powder | [1] |

| Purity | ≥98% | [1][3] |

Experimental Protocols

The synthesis of non-canonical amino acids like this compound can be achieved through various established organic chemistry methodologies. The Strecker synthesis is a classic and versatile method for producing racemic α-amino acids from aldehydes.[2][5][6]

General Protocol: Strecker Synthesis of this compound

This protocol outlines the general steps for the synthesis of 4-Methyl-DL-phenylalanine, starting from 4-methylbenzaldehyde (B123495).

Materials:

-

4-methylbenzaldehyde

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Aqueous acid (e.g., HCl) for hydrolysis

-

Appropriate solvents (e.g., ethanol, water)

Procedure:

-

Imine Formation:

-

Dissolve 4-methylbenzaldehyde in a suitable solvent.

-

Add an aqueous solution of ammonium chloride and potassium cyanide. The ammonium chloride serves as a source of ammonia (B1221849) and a mild acid.[7]

-

The aldehyde reacts with ammonia to form an imine intermediate in situ.[6]

-

-

α-Aminonitrile Formation:

-

The cyanide ion (from KCN) acts as a nucleophile and attacks the electrophilic carbon of the imine.[6]

-

This reaction forms the corresponding α-aminonitrile, 2-amino-3-(p-tolyl)acetonitrile.

-

-

Hydrolysis:

Note: The Strecker synthesis involves the use of highly toxic cyanides and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Visualization of Key Processes

Diagrams generated using Graphviz provide a clear visual representation of the synthesis workflow and a potential biological signaling pathway of interest.

Caption: Workflow of the Strecker synthesis for this compound.

Incorporating unnatural amino acids like this compound into peptides is a key application, often accomplished via Solid-Phase Peptide Synthesis (SPPS).[8][9]

Caption: Generalized workflow for incorporating this compound into a peptide chain via Fmoc-based SPPS.

Relevance in Drug Development and Neuroscience

Phenylalanine derivatives are of significant interest in neuroscience and drug development. High concentrations of phenylalanine can impact the synthesis of crucial monoamine neurotransmitters like dopamine (B1211576) and serotonin (B10506) by competitively inhibiting their precursor transport across the blood-brain barrier.[10] Furthermore, certain halogenated derivatives of phenylalanine have demonstrated neuroprotective effects by modulating excitatory glutamatergic synaptic transmission, suggesting a potential therapeutic avenue for conditions characterized by glutamate (B1630785) receptor overactivation, such as ischemia.[11] The incorporation of 4-methyl-phenylalanine into peptides can enhance their hydrophobic characteristics and conformational stability, which is advantageous in designing drugs targeting neurological disorders or specific enzymes and receptors.[1]

Caption: Potential modulatory role of phenylalanine derivatives on glutamatergic signaling, leading to neuroprotection.

References

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. medschoolcoach.com [medschoolcoach.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of 4-Methylphenylalanine in Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The deliberate inclusion of non-canonical amino acids into peptide sequences represents a cornerstone of modern peptide chemistry and drug discovery. Among these, 4-methylphenylalanine (4-Me-Phe), a synthetic analogue of phenylalanine, has emerged as a valuable tool for modulating the physicochemical and biological properties of peptides. Its subtle structural modification—the addition of a methyl group at the para position of the phenyl ring—imparts significant advantages, including enhanced metabolic stability, improved receptor binding affinity, and altered conformational preferences. This technical guide provides an in-depth exploration of the applications of 4-methylphenylalanine in peptide research, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Principles and Applications

The introduction of 4-methylphenylalanine into a peptide backbone primarily leverages the steric and electronic effects of the additional methyl group. This modification enhances the hydrophobicity of the side chain, which can lead to more favorable interactions with hydrophobic pockets in target proteins. Furthermore, the increased steric bulk can shield adjacent peptide bonds from enzymatic degradation, thereby prolonging the peptide's half-life in biological systems.

Key applications of incorporating 4-methylphenylalanine include:

-

Enhancing Receptor Binding Affinity: The methyl group can provide additional van der Waals contacts within the binding pocket of a receptor, leading to a more potent biological response.

-

Improving Metabolic Stability: The steric hindrance provided by the methyl group can protect the peptide from proteolytic cleavage, a major hurdle in the development of peptide-based therapeutics.

-

Modulating Peptide Conformation: The presence of 4-methylphenylalanine can influence the local and global conformation of a peptide, which can be crucial for its biological activity.

-

Serving as a Spectroscopic Probe: While not its primary use, the altered electronic environment of the phenyl ring can be subtly detected in certain spectroscopic analyses.

Quantitative Data Summary

The impact of substituting a natural amino acid with 4-methylphenylalanine is best illustrated through quantitative analysis of key biophysical and pharmacological parameters. The following tables summarize representative data from studies on melanocortin receptor agonists and chymotrypsin (B1334515) inhibitors, highlighting the effects of such modifications.

Table 1: Comparative Binding Affinity of Melanocortin Receptor 4 (MC4R) Agonists

| Peptide Analog | Sequence | IC50 (nM) |

| SHU9119 (with Nle) | Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂ | 0.48 |

| Analog with Phe | Ac-Phe-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂ | 1.1 |

Data extrapolated from structure-activity relationship studies on melanocortin receptor agonists. The IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the MC4R.

Table 2: Inhibition of α-Chymotrypsin by Phenylalanine Analogs

| Inhibitor | Structure | Ki (μM) |

| N-Acetyl-L-phenylalanine methyl ester | Ac-Phe-OMe | 1600 |

| N-Acetyl-L-p-nitrophenylalanine methyl ester | Ac-Phe(4-NO₂)-OMe | 11.2 |

This table illustrates how modifications to the phenyl ring of phenylalanine can significantly impact enzyme inhibition, with electron-withdrawing groups enhancing inhibitory potency. While direct data for 4-methylphenylalanine as a chymotrypsin inhibitor in this specific format was not available, the principle of phenyl ring modification influencing activity is demonstrated.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Methylphenylalanine

This protocol outlines the manual synthesis of a generic peptide incorporating Fmoc-L-4-methylphenylalanine using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-L-4-methylphenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Amino Acid Coupling:

-

Dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-4-methylphenylalanine) and 3.9 equivalents of HBTU in DMF.

-

Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

.

HPLC Purification of a 4-Methylphenylalanine-Containing Peptide

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

Materials:

-

Crude synthetic peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

C18 RP-HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, or a mixture of Solvent A and B if solubility is an issue. Filter the sample through a 0.45 µm filter.

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.

-

Injection and Gradient Elution:

-

Inject the prepared peptide sample onto the column.

-

Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 30 minutes) at a constant flow rate.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fraction containing the pure desired peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Mass Spectrometry Analysis of a 4-Methylphenylalanine-Containing Peptide

Mass spectrometry is essential for confirming the molecular weight and sequence of a synthetic peptide.

Materials:

-

Purified peptide sample

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

-

Solvents for sample preparation (e.g., acetonitrile, water, formic acid)

Procedure:

-

Sample Preparation:

-

For ESI-MS, dissolve the peptide in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 10-100 pmol/µL.

-

For MALDI-TOF, co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

-

-

Instrument Calibration: Calibrate the mass spectrometer using a standard of known mass.

-

Data Acquisition:

-

Acquire the mass spectrum of the peptide in the appropriate mass range.

-

For sequence confirmation, perform tandem mass spectrometry (MS/MS) to fragment the peptide and generate a series of b- and y-ions.

-

-

Data Analysis:

-

Compare the experimentally determined molecular weight with the theoretical molecular weight of the peptide containing 4-methylphenylalanine.

-

Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence.

-

Visualizing Biological Context

To fully appreciate the impact of incorporating 4-methylphenylalanine, it is essential to visualize the biological systems in which these modified peptides operate. The following diagrams, rendered in DOT language, illustrate a key signaling pathway and an enzyme inhibition model relevant to peptide research.

Melanocortin 4 Receptor (MC4R) Signaling Pathway

The melanocortin 4 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis and appetite. Peptide agonists of MC4R, such as analogs of α-melanocyte-stimulating hormone (α-MSH), are of significant interest for the treatment of obesity. The incorporation of 4-methylphenylalanine into these peptides can enhance their potency and stability.

In-Depth Technical Guide on the Biological Activity of H-DL-Phe(4-Me)-OH

A comprehensive review of the currently available scientific literature reveals a significant gap in the understanding of the specific biological activity of H-DL-Phe(4-Me)-OH. While this compound is classified as a derivative of the amino acid phenylalanine, detailed studies elucidating its mechanism of action, quantitative pharmacological data, and specific signaling pathway interactions are not presently available in the public domain.

This compound, also known as 4-Methyl-DL-phenylalanine, is recognized as a synthetic amino acid derivative.[1][2][3] Such derivatives are broadly explored in medicinal chemistry and drug discovery for their potential to modulate biological processes.[4] The structural modification of the phenylalanine backbone, in this case, the addition of a methyl group at the fourth position of the phenyl ring, can theoretically influence its binding to protein targets and its metabolic stability.

General Context of Phenylalanine Derivatives

Phenylalanine itself is an essential amino acid and a precursor for several key molecules in the human body, including the neurotransmitter dopamine.[5][6] Derivatives of phenylalanine are investigated for a variety of potential therapeutic applications. For instance, the D-isomer of phenylalanine (part of a DL-mixture) has been suggested to exhibit analgesic and antidepressant properties, possibly by inhibiting the enzymatic degradation of enkephalins.[5] Furthermore, derivatives of D-phenylalanine are utilized in the synthesis of compounds with potential inhibitory activity against enzymes like Pin1, which is implicated in certain cancers.[4]

The introduction of a methyl group, as seen in this compound, is a common strategy in medicinal chemistry. N-methylation of amino acids within peptides, for example, is known to enhance resistance to proteolytic degradation, thereby increasing their stability and bioavailability.[5]

Potential Areas for Future Research

Given the limited direct data on this compound, its biological activity remains speculative and would require extensive experimental investigation. Based on the activities of related compounds, potential areas of research could include:

-

Neuropharmacology: Investigating its effects on neurotransmitter systems, given the precursor role of phenylalanine.

-

Enzyme Inhibition: Screening for inhibitory activity against enzymes such as those involved in pain signaling (like enkephalinases) or cell cycle regulation (like Pin1).

-

Metabolic Studies: Determining its metabolic fate and potential to influence metabolic pathways.

Data Presentation and Experimental Protocols

Due to the absence of quantitative data and specific experimental results for this compound in the reviewed literature, the creation of summary tables and detailed experimental protocols is not feasible at this time.

Signaling Pathways and Visualizations

Similarly, without established biological targets or mechanisms of action, the generation of signaling pathway diagrams using Graphviz is not possible.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dopamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of H-DL-Phe(4-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the compound in use.

Introduction

H-DL-Phe(4-Me)-OH, also known as 4-Methyl-DL-phenylalanine, is a derivative of the amino acid phenylalanine.[1][2] As with any chemical compound intended for research and development, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed overview of the known safety information, handling precautions, and emergency procedures for this compound.

Toxicological Data

Table 1: Summary of Quantitative Toxicological Data for this compound

| Metric | Value | Reference |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [3] |

| Chronic Toxicity | No data available | [3] |

| Irritation and Corrosion | No data available | [3] |

| Sensitization | No data available | [3] |

| Carcinogenic Effects | No data available | [3] |

| Mutagenic Effects | No data available | [3] |

| Reproductive Toxicity | No data available | [3] |

| Teratogenic Effects | No data available | [3] |

Hazard Identification and Precautionary Measures

While specific OSHA hazards are not listed for similar compounds, potential health effects are noted.[3] It is prudent to assume that this compound may pose similar risks.

Potential Health Effects: [3]

-

Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

General Precautionary Statements:

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

Use only outdoors or in a well-ventilated area.[5]

-

Wear protective gloves/protective clothing/eye protection/face protection.[5]

Experimental Protocols: Safe Handling Workflow

Due to the limited specific safety data, a generalized experimental workflow for handling chemicals with unknown hazards should be strictly followed.

References

An In-depth Technical Guide on the Discovery and History of 4-Methylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the non-proteinogenic amino acid 4-methylphenylalanine, from its historical synthesis to its contemporary applications in peptide-based drug discovery. This document details the chemical properties, synthesis methodologies, and significant role of 4-methylphenylalanine in modulating the activity of therapeutic peptides, with a particular focus on ligands for G-protein coupled receptors (GPCRs) such as the melanocortin and opioid receptors. Detailed experimental protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) are provided, alongside a quantitative analysis of its impact on peptide potency and a depiction of a relevant signaling pathway.

Introduction

4-Methylphenylalanine is a synthetic amino acid analog of phenylalanine, distinguished by a methyl group at the para position of the phenyl ring. This seemingly subtle modification has profound implications for the physicochemical properties of the amino acid, influencing its hydrophobicity, steric profile, and electronic nature. These altered characteristics, in turn, can significantly impact the conformation, receptor binding affinity, and metabolic stability of peptides into which it is incorporated. As a result, 4-methylphenylalanine has emerged as a valuable tool for medicinal chemists and drug developers seeking to fine-tune the pharmacological properties of peptide-based therapeutics.

Discovery and History

While a definitive seminal publication detailing the first-ever synthesis of 4-methylphenylalanine is not readily apparent in a singular, easily identifiable source, its origins can be traced back to the broader exploration of phenylalanine analogs in the mid-20th century. Early research into antimetabolites and the structure-activity relationships of amino acids likely led to the synthesis of various substituted phenylalanines, including the 4-methyl derivative.

A notable early mention of p-methylphenylalanine appears in the context of enzymatic studies. For instance, research published in 1968 investigated the products formed from p-methylphenylalanine by phenylalanine hydroxylase, indicating its availability and use in biochemical research at that time[1]. The synthesis of related α-methyl-phenylalanine derivatives was described in a 1964 patent, highlighting the active investigation of modified phenylalanine structures for therapeutic purposes during this era[2]. The more widespread availability and use of 4-methylphenylalanine, particularly in peptide synthesis, coincided with the advancement of solid-phase peptide synthesis (SPPS) and the increasing interest in developing peptide-based drugs with improved properties.

Physicochemical Properties

The introduction of a methyl group to the phenyl ring of phenylalanine alters its properties in several key ways.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [3][4][5] |

| Molecular Weight | 179.22 g/mol | [3][4][5] |

| IUPAC Name | 2-amino-3-(4-methylphenyl)propanoic acid | [5][6] |

| CAS Number | 4599-47-7 (DL-form) | [5] |

| Melting Point | 243 - 250 °C (L-form) | |

| Appearance | White to off-white powder | |

| XLogP3 | -1.2 | [3] |

The methyl group increases the hydrophobicity of the side chain compared to phenylalanine, which can enhance interactions with hydrophobic pockets in receptor binding sites. It also introduces a steric bulk that can influence peptide conformation and restrict rotational freedom, potentially locking the peptide into a more bioactive conformation.

Synthesis of 4-Methylphenylalanine

Both chemical and enzymatic methods have been developed for the synthesis of 4-methylphenylalanine.

Chemical Synthesis

Early synthetic routes to phenylalanine analogs often involved multi-step processes. A general approach for the synthesis of α-amino acids that can be adapted for 4-methylphenylalanine is the Strecker synthesis, which involves the reaction of an aldehyde (4-methylbenzaldehyde) with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile. Other classical methods include the amination of α-halo acids and the alkylation of glycine (B1666218) derivatives.

Enzymatic Synthesis

More recently, enzymatic methods have gained prominence for the stereoselective synthesis of amino acids. Phenylalanine ammonia lyases (PALs) have been engineered to catalyze the amination of cinnamic acid derivatives to produce the corresponding phenylalanine analogs. This approach offers a greener and more efficient route to enantiomerically pure 4-methylphenylalanine.

Role in Drug Development and Peptide Chemistry

The incorporation of 4-methylphenylalanine into peptide sequences is a widely used strategy in medicinal chemistry to enhance their therapeutic potential.

Modulation of Receptor Binding and Activity

The modified side chain of 4-methylphenylalanine can lead to altered binding affinities and functional activities at various receptors. It is particularly prevalent in the design of ligands for G-protein coupled receptors (GPCRs).

-

Opioid Receptors: Analogs of endogenous opioid peptides, such as enkephalins and dynorphins, have been synthesized with 4-methylphenylalanine substitutions. These modifications can influence selectivity for the μ, δ, and κ opioid receptor subtypes and alter the agonist/antagonist profile of the peptide.

-

Melanocortin Receptors: The melanocortin system is a key regulator of energy homeostasis, and the melanocortin-4 receptor (MC4R) is a prime target for anti-obesity drugs. The substitution of amino acids in melanocortin peptide analogs with 4-methylphenylalanine has been explored to develop potent and selective MC4R agonists.

Enhancement of Metabolic Stability

Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The introduction of non-proteinogenic amino acids like 4-methylphenylalanine can sterically hinder the action of proteases, thereby increasing the in vivo half-life of the peptide.

Quantitative Data on Biological Activity

The following tables summarize quantitative data for peptides where the inclusion of a phenylalanine analog, in some cases 4-methylphenylalanine, has been shown to impact biological activity.

Table 1: Activity of Melanocortin Receptor Agonists

| Peptide Analog | Receptor | Assay Type | Potency (EC₅₀/IC₅₀/pA₂) | Reference |

| Setmelanotide (B515575) Analog 1 (Carbocyclic) | MC4R | cAMP Assay | EC₅₀ = 23.7 nM | [7] |

| Setmelanotide Analog 9 (Carbocyclic) | MC4R | cAMP Assay | EC₅₀ = 0.034 nM | [7] |

| H-D-Nal(2′)-c[Asp-Pro-D-Phe-Arg-Trp-Gly-Lys]-NH₂ | hMC4R | Binding Assay | IC₅₀ = 11 nM | [8] |

| H-D-Nal(2′)-c[Asp-Pro-D-Phe-Arg-Trp-Gly-Lys]-NH₂ | hMC4R | Functional Assay | EC₅₀ = 56 nM | [8] |

| Ac-Arg-Arg-(pI)DPhe-Tic-NH₂ | mMC3R | Functional Assay | EC₅₀ = 16 nM | [9] |

| Ac-Arg-Arg-(pI)DPhe-Tic-NH₂ | mMC4R | Antagonist Assay | pA₂ = 7.8 | [9] |

Table 2: Binding Affinities of Opioid Peptide Analogs

| Peptide Analog | Receptor | Assay Type | Affinity (Kᵢ) | Reference |

| Endomorphin-1 (EM-1) | μ-Opioid | Binding Assay | Kᵢ = 0.36 ± 0.08 nM | [10] |

| Endomorphin-2 (EM-2) | μ-Opioid | Binding Assay | Kᵢ = 0.69 ± 0.16 nM | [10] |

| Biphalin Analog 14 | μ-Opioid | Binding Assay | Kᵢ = 0.09 nM | [4] |

| Deltorphin Analog 28 | δ-Opioid | Binding Assay | Kᵢ = 0.28 nM | [4] |

Experimental Protocols

The incorporation of 4-methylphenylalanine into a peptide chain is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

General SPPS Workflow

The general workflow for SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Fmoc-4-Methyl-L-phenylalanine Coupling

This protocol outlines the manual coupling of Fmoc-4-Methyl-L-phenylalanine to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-4-Methyl-L-phenylalanine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Washing solvents (e.g., DMF, Dichloromethane - DCM)

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed on a small sample of resin beads to confirm the presence of free primary amines (a positive result is indicated by a blue color).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-4-Methyl-L-phenylalanine (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the resin loading) to the amino acid solution and vortex briefly. The solution may change color, indicating activation.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times).

-

A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative result, with the beads remaining yellow, is desired). If the test is positive, the coupling step can be repeated (double coupling).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Troubleshooting:

-

Incomplete Coupling: The slightly bulkier side chain of 4-methylphenylalanine should not significantly hinder coupling efficiency under standard conditions. However, if incomplete coupling is observed (positive Kaiser test), extending the coupling time or performing a double coupling is recommended.

-

Side Reactions: While the methyl group is relatively inert, standard side reactions in SPPS such as racemization and aspartimide formation (if Asp is present in the sequence) should be monitored and minimized through appropriate choice of coupling reagents and conditions[8][11].

Signaling Pathway: Melanocortin-4 Receptor (MC4R)

The melanocortin-4 receptor (MC4R) is a Gs-coupled GPCR that plays a critical role in regulating energy homeostasis[12][13][14][15]. Agonist binding to the MC4R initiates a signaling cascade that ultimately leads to a decrease in food intake and an increase in energy expenditure.

Figure 2: Simplified signaling pathway of the Melanocortin-4 Receptor (MC4R).

Pathway Description:

-

Agonist Binding: An agonist, such as the endogenous α-melanocyte-stimulating hormone (α-MSH) or a synthetic peptide analog containing 4-methylphenylalanine, binds to the extracellular domain of the MC4R[12][15].

-

G-Protein Activation: This binding induces a conformational change in the MC4R, leading to the activation of the associated heterotrimeric G-protein (Gs) on the intracellular side of the membrane. The Gαs subunit exchanges GDP for GTP and dissociates from the βγ subunits[16][17].

-

Adenylate Cyclase Activation: The activated Gαs subunit binds to and activates the enzyme adenylate cyclase[16].

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger[16].

-

PKA Activation: Increased intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA)[16].

-

Downstream Signaling: PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which in turn modulate the expression of genes involved in appetite and energy metabolism, ultimately leading to the physiological effects of MC4R activation[16].

Conclusion

4-Methylphenylalanine is a valuable synthetic amino acid that has found widespread application in the design and development of peptide-based therapeutics. Its unique physicochemical properties allow for the fine-tuning of peptide conformation, receptor binding, and metabolic stability. As our understanding of peptide-receptor interactions continues to grow, the rational incorporation of 4-methylphenylalanine and other non-proteinogenic amino acids will undoubtedly play an increasingly important role in the creation of novel and more effective peptide drugs. This guide provides a foundational understanding of the history, properties, and applications of 4-methylphenylalanine, equipping researchers with the knowledge to effectively utilize this important building block in their drug discovery efforts.

References

- 1. pnas.org [pnas.org]

- 2. US3492347A - Preparation of optically active alpha-methyl-phenylalanine derivatives - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Effect of anchoring 4-anilidopiperidines to opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methylphenylalanine | C10H13NO2 | CID 409319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methyl-D-phenylalanine | C10H13NO2 | CID 7015862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carbocyclic setmelanotide analogs maintain biochemical potency at melanocortin 4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of pyridine derivatives of L-phenylalanine as antisickling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]

- 14. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 17. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-Methylphenylalanine in Protein Engineering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of protein engineering, the quest for novel functionalities and enhanced protein properties is perpetual. The introduction of non-canonical amino acids (ncAAs) into the polypeptide chain has emerged as a powerful strategy to expand the chemical diversity of proteins beyond the canonical 20 amino acids. Among these, 4-methylphenylalanine (4-Me-Phe), a synthetic analogue of phenylalanine, has garnered significant attention. Its subtle yet impactful structural modification—the addition of a methyl group at the para position of the phenyl ring—imparts unique physicochemical properties that can be harnessed to fine-tune protein structure, stability, and function. This technical guide provides an in-depth exploration of the role of 4-methylphenylalanine in protein engineering, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties of 4-Methylphenylalanine

The defining feature of 4-methylphenylalanine is its increased hydrophobicity compared to its natural counterpart, phenylalanine. This seemingly minor alteration has profound implications for protein engineering applications.

| Property | Phenylalanine | 4-Methylphenylalanine | Reference |

| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight ( g/mol ) | 165.19 | 179.22 | [1] |

| Side Chain | Benzyl | 4-Methylbenzyl | |

| Hydrophobicity | Moderate | Increased | [2] |

Applications in Protein Engineering

The unique properties of 4-methylphenylalanine make it a valuable tool for various protein engineering endeavors, including enhancing protein stability, modulating protein-protein interactions, and serving as a spectroscopic probe.

Enhancing Protein Stability

The incorporation of 4-methylphenylalanine into the hydrophobic core of a protein can significantly enhance its thermal and thermodynamic stability. The increased hydrophobicity of the 4-methylbenzyl side chain promotes more favorable packing interactions within the protein's interior, leading to a more stable folded state.

While specific quantitative data for 4-methylphenylalanine's direct impact on the thermodynamics of protein folding is not abundant in publicly available literature, studies on similar hydrophobic non-canonical amino acids have demonstrated significant increases in melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG). For instance, the incorporation of p-benzoylphenylalanine, another hydrophobic analog, into homoserine O-succinyltransferase resulted in a 21°C increase in its melting temperature.[3] It is reasonable to infer that 4-methylphenylalanine would have a similar, albeit potentially less dramatic, stabilizing effect.

Probing Protein Structure and Dynamics

The methyl group of 4-methylphenylalanine can serve as a useful nuclear magnetic resonance (NMR) probe. The unique chemical shift of the methyl protons provides a sensitive handle to monitor local environmental changes within the protein structure upon ligand binding, conformational changes, or protein-protein interactions.[4]

Experimental Protocols

The successful incorporation of 4-methylphenylalanine into a target protein requires specialized techniques that expand the genetic code. The most common methods are amber suppression in live cells and cell-free protein synthesis.

Site-Specific Incorporation via Amber Suppression

This technique involves the repurposing of the UAG amber stop codon to encode for the non-canonical amino acid. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 4-methylphenylalanine and does not cross-react with endogenous cellular components.

Workflow for Amber Suppression:

Detailed Methodology:

-

Plasmid Preparation:

-

Clone the gene of interest into an expression vector.

-

Introduce a UAG (amber) stop codon at the desired site for 4-methylphenylalanine incorporation using site-directed mutagenesis.[5][6][7][8][9]

-

Co-transform the expression vector along with a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA specific for 4-methylphenylalanine into a suitable E. coli expression strain (e.g., BL21(DE3)).[1]

-

-

Protein Expression:

-

Grow the transformed E. coli in a minimal medium supplemented with 4-methylphenylalanine (typically 1-2 mM).

-

Induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters).

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Verification of Incorporation:

Cell-Free Protein Synthesis (CFPS)

Cell-free protein synthesis offers an alternative platform for incorporating non-canonical amino acids, bypassing the complexities of cellular uptake and metabolism.

Workflow for Cell-Free Protein Synthesis:

Detailed Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing a cell extract (e.g., E. coli S30 extract), a complete set of amino acids excluding phenylalanine, 4-methylphenylalanine, an energy source (e.g., ATP, GTP), and the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-methylphenylalanine.[7][9][13][16][17]

-

Add the linear or plasmid DNA template encoding the gene of interest with the UAG codon at the desired position.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for several hours to allow for protein synthesis.

-

-

Purification and Analysis:

-

Purify the synthesized protein directly from the reaction mixture using appropriate chromatography techniques.

-

Verify the incorporation of 4-methylphenylalanine using mass spectrometry.

-

Characterization of Proteins Containing 4-Methylphenylalanine

A suite of biophysical and biochemical techniques is employed to characterize the impact of 4-methylphenylalanine incorporation on protein properties.

Mass Spectrometry

Mass spectrometry is indispensable for confirming the successful and site-specific incorporation of 4-methylphenylalanine. High-resolution mass spectrometers can precisely measure the mass difference between the wild-type and modified proteins. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the modification within the polypeptide chain.[6][13][14][15]

NMR Spectroscopy

NMR spectroscopy is a powerful tool for probing the structural and dynamic consequences of 4-methylphenylalanine incorporation. 1D ¹H NMR and 2D ¹H-¹³C HSQC spectra can be used to observe the chemical shifts of the methyl protons of the incorporated amino acid, providing insights into its local environment. Changes in these chemical shifts upon ligand binding or other perturbations can report on conformational changes.[2][4][18][19]

Thermodynamic Stability Analysis

Differential Scanning Fluorimetry (DSF) or Circular Dichroism (CD) spectroscopy can be used to measure the melting temperature (Tm) of the protein, providing a measure of its thermal stability. Guanidinium chloride or urea-induced denaturation monitored by fluorescence or CD can be used to determine the Gibbs free energy of unfolding (ΔG), a quantitative measure of the protein's thermodynamic stability.[20][21][22][23][24]

Applications in Drug Development

The ability to engineer proteins with enhanced stability and novel functionalities using 4-methylphenylalanine has significant implications for drug development.

-

Improved Biotherapeutics: Incorporating 4-methylphenylalanine can increase the shelf-life and in vivo stability of therapeutic proteins, such as antibodies and enzymes.

-

Structure-Based Drug Design: The use of 4-methylphenylalanine as an NMR probe can aid in the characterization of drug-target interactions and facilitate the rational design of more potent and specific inhibitors.

Signaling Pathways and Future Directions

While the direct application of 4-methylphenylalanine to study specific signaling pathways is still an emerging area, the principles of its use in protein engineering can be readily extended to this field. For example, incorporating 4-methylphenylalanine into key proteins within a signaling cascade, such as kinases in the MAPK pathway or G-protein coupled receptors (GPCRs), could be used to:

-

Stabilize specific conformational states to facilitate structural studies.

-

Modulate protein-protein interactions to dissect signaling complexes.

-

Introduce NMR probes to monitor conformational changes in real-time.

The continued development of more efficient and versatile methods for incorporating non-canonical amino acids, coupled with advanced analytical techniques, will undoubtedly expand the utility of 4-methylphenylalanine in both fundamental research and therapeutic applications.

Logical Relationship of Protein Engineering with 4-Me-Phe:

Conclusion

4-Methylphenylalanine stands as a valuable addition to the protein engineer's toolkit. Its ability to enhance protein stability and serve as a subtle yet informative probe offers exciting opportunities to design proteins with novel properties and to gain deeper insights into their structure-function relationships. As the methodologies for its incorporation become more robust and accessible, the application of 4-methylphenylalanine is poised to make significant contributions across the fields of biotechnology, drug discovery, and fundamental biological research.

References

- 1. Protein unfolding rates correlate as strongly as folding rates with native structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nmr-bio.com [nmr-bio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 6. Protocols | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-free protein synthesis: Methods and protocols, edited by Alexander S. Spirin and James R. Swartz. 2008. Wiley-VCH, Weinheim, Germany. 262 pp. $110 (hardcover) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. purefrex.genefrontier.com [purefrex.genefrontier.com]

- 11. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. massspec.unm.edu [massspec.unm.edu]

- 16. protocols.io [protocols.io]

- 17. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NMR data collection and analysis protocol for high-throughput protein structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nmr-bio.com [nmr-bio.com]

- 20. researchgate.net [researchgate.net]